![molecular formula C14H11N5O B2741769 2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile CAS No. 866870-34-0](/img/structure/B2741769.png)
2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile
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Overview
Description
The compound “2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound “2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile” is not mentioned in the available resources.Scientific Research Applications
Synthesis and Biological Potentials
The chemical compound has a structure that closely relates to various pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively researched for their synthesis methods and potential biological activities. A pivotal aspect of these studies includes exploring the compound's utilities in developing new therapeutic agents due to its significant biological activities.
Insecticidal and Antimicrobial Properties : Research by Deohate and Palaspagar (2020) delves into the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing their potential in insecticidal and antimicrobial activities. This study underscores the compound's relevance in developing new bioactive molecules with potential applications in agriculture and medicine Deohate and Palaspagar, 2020.
Anticancer and Anti-Inflammatory Activities : A novel series of pyrazolo[3,4-d]pyrimidine derivatives synthesized by Rahmouni et al. (2016) were evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, suggesting their application in cancer treatment and inflammation control Rahmouni et al., 2016.
Antiproliferative Activity : Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, assessing their antiproliferative activity against various cancer cell lines. This research highlights the compound's potential in cancer therapy, particularly for its selective toxicity towards cancer cells compared to normal cells Nagaraju et al., 2020.
Antimicrobial Activity : The work by Abunada et al. (2008) on new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives showcases significant antimicrobial activities, suggesting these compounds' role in developing new antimicrobial agents Abunada et al., 2008.
Mechanism of Action
Target of Action
It is noted that this compound is a useful intermediate for the synthesis of pharmaceuticals and agrochemicals , suggesting that it may interact with a variety of biological targets.
Mode of Action
Given its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is likely that its mode of action depends on the specific context of its use and the final compounds it is used to synthesize.
Biochemical Pathways
As an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is plausible that the compound could be involved in a wide range of biochemical pathways, depending on the final products it is used to create.
Result of Action
As an intermediate in the synthesis of pharmaceuticals and agrochemicals , its effects would likely depend on the specific context of its use and the final compounds it is used to synthesize.
properties
IUPAC Name |
2-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-18-13-12(7-17-18)14(20)19(9-16-13)8-11-5-3-2-4-10(11)6-15/h2-5,7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEVBKJGFJBPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile |
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